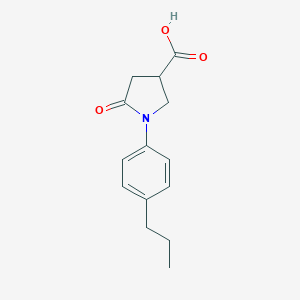

5-Oxo-1-(4-Propylphenyl)pyrrolidin-3-carbonsäure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-oxo-1-(4-propylphenyl)pyrrolidine-3-carboxylic acid: is an organic compound with the molecular formula C14H17NO3 and a molecular weight of 247.29 g/mol . This compound is characterized by a pyrrolidine ring substituted with a 4-propylphenyl group and a carboxylic acid group at the 3-position, along with a ketone group at the 5-position. It is commonly used in proteomics research applications .

Wissenschaftliche Forschungsanwendungen

Chemistry:

- Used as a building block in organic synthesis for the preparation of more complex molecules.

- Employed in the study of reaction mechanisms and kinetics .

Biology:

- Investigated for its potential biological activity and interactions with biomolecules.

- Used in the development of biochemical assays and probes .

Medicine:

- Explored for its potential therapeutic applications, including as a precursor for drug development.

- Studied for its effects on various biological pathways and targets .

Industry:

- Utilized in the production of specialty chemicals and materials.

- Applied in the development of new materials with specific properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-oxo-1-(4-propylphenyl)pyrrolidine-3-carboxylic acid typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 4-propylphenyl-substituted amine and a carbonyl compound.

Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through a carboxylation reaction, often using carbon dioxide or a carboxylating agent.

Oxidation to Form the Ketone Group: The ketone group at the 5-position can be introduced through an oxidation reaction, typically using an oxidizing agent such as potassium permanganate or chromium trioxide.

Industrial Production Methods: Industrial production methods for 5-oxo-1-(4-propylphenyl)pyrrolidine-3-carboxylic acid may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. These methods often include:

Batch or Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.

Purification Techniques: Such as recrystallization, chromatography, or distillation to achieve the desired purity levels.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the propyl group or the pyrrolidine ring.

Reduction: Reduction reactions can target the ketone group, converting it to a secondary alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine or chlorine).

Major Products:

Oxidation Products: Carboxylic acids, ketones, or aldehydes.

Reduction Products: Alcohols.

Substitution Products: Nitro compounds, halogenated compounds.

Wirkmechanismus

The mechanism of action of 5-oxo-1-(4-propylphenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the ketone and carboxylic acid groups allows for hydrogen bonding and electrostatic interactions with target molecules. These interactions can lead to changes in the conformation and function of the target proteins, ultimately affecting various biological processes .

Vergleich Mit ähnlichen Verbindungen

5-oxo-1-(4-sulfophenyl)pyrrolidine-3-carboxylic acid: Similar structure but with a sulfonic acid group instead of a propyl group.

5-oxo-1-(2-(trifluoromethyl)benzyl)pyrrolidine-3-carboxylic acid: Contains a trifluoromethyl group instead of a propyl group.

Uniqueness:

- The presence of the 4-propylphenyl group in 5-oxo-1-(4-propylphenyl)pyrrolidine-3-carboxylic acid imparts unique hydrophobic properties and influences its reactivity and interactions with other molecules.

- The specific substitution pattern on the pyrrolidine ring can affect the compound’s stability, solubility, and overall chemical behavior .

Biologische Aktivität

5-Oxo-1-(4-propylphenyl)pyrrolidine-3-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and therapeutic potential of this compound, focusing on its anticancer and antimicrobial properties.

Synthesis

The synthesis of 5-oxo-1-(4-propylphenyl)pyrrolidine-3-carboxylic acid typically involves reactions starting from succinic anhydride and imines, utilizing methods such as the Castagnoli–Cushman reaction combined with directed C(sp³)–H activation. This approach allows for the introduction of various aryl appendages which enhance biological activity, particularly against specific enzymes like BACE-1, which is implicated in Alzheimer's disease .

Anticancer Activity

Numerous studies have evaluated the anticancer properties of 5-oxopyrrolidine derivatives, including 5-oxo-1-(4-propylphenyl)pyrrolidine-3-carboxylic acid. The following table summarizes key findings regarding its anticancer activity:

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5-Oxo-1-(4-propylphenyl)pyrrolidine-3-carboxylic acid | A549 (lung adenocarcinoma) | 66 | Cytotoxicity via apoptosis |

| Compound 21 (similar structure) | A549 | 15.7 | Inhibition of cell proliferation |

| Compound with free amino group | A549 | <10 | Enhanced cytotoxicity with low toxicity to non-cancerous cells |

The compound demonstrated significant cytotoxicity against A549 cells, reducing viability to approximately 66% at a concentration of 100 µM. Comparatively, derivatives containing free amino groups exhibited lower IC50 values, indicating a structure-dependent mechanism where modifications significantly impact anticancer efficacy .

Antimicrobial Activity

The antimicrobial potential of 5-oxo-1-(4-propylphenyl)pyrrolidine-3-carboxylic acid has also been explored, particularly against multidrug-resistant strains. The following table outlines its antimicrobial activity:

| Pathogen Tested | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus (MRSA) | >128 | No significant activity |

| Klebsiella pneumoniae | <64 | Moderate activity |

| Pseudomonas aeruginosa | <32 | Good activity |

While some derivatives showed promising results against gram-positive bacteria like Staphylococcus aureus, others were effective against gram-negative pathogens. The structure of the compounds was found to influence their effectiveness, with specific substitutions enhancing their antimicrobial properties .

Case Studies

In a recent study, researchers synthesized a series of derivatives based on the core structure of 5-oxo-1-(4-propylphenyl)pyrrolidine-3-carboxylic acid and evaluated their biological activities. One derivative exhibited an IC50 value of approximately 15.7 µM against A549 cells, showcasing its potential as an anticancer agent. Additionally, another study highlighted the compound's ability to inhibit BACE-1 with sub-micromolar potency, suggesting its dual role in both cancer therapy and neurodegenerative disease treatment .

Eigenschaften

IUPAC Name |

5-oxo-1-(4-propylphenyl)pyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-2-3-10-4-6-12(7-5-10)15-9-11(14(17)18)8-13(15)16/h4-7,11H,2-3,8-9H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCAJUGBVJNATGI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40438267 |

Source

|

| Record name | 5-oxo-1-(4-propylphenyl)pyrrolidine-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40438267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133747-74-7 |

Source

|

| Record name | 5-oxo-1-(4-propylphenyl)pyrrolidine-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40438267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.